3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.40 g/mol This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a pyrrolidinyl-pyridine moiety
Scientific Research Applications
3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential multi-targeting nature . For instance, inhibition of tubulin can disrupt the mitotic process, leading to cell cycle arrest . Similarly, inhibition of Hsp90 can affect protein folding and stability, leading to proteasomal degradation of client proteins .
Result of Action
Based on the known targets of tmp-bearing compounds, the potential effects could include disruption of cell division, protein misfolding, and altered signal transduction .
Biochemical Analysis
Biochemical Properties
The TMP group, which is a part of the 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide structure, serves as a pharmacophore in numerous potent agents . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
Tmp-bearing compounds have been found to inhibit several key proteins and enzymes, suggesting that they may exert their effects through multiple mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Pyrrolidinyl-Pyridine Moiety: The pyrrolidinyl-pyridine moiety is synthesized separately and then coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2-methyl-2-propenyl)benzamide
- 3,4,5-Trimethoxy-N-(2-pyridinyl)benzamide hydrochloride
- 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
Uniqueness
3,4,5-Trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinyl-pyridine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-10-14(11-16(27-2)19(15)28-3)20(25)22-12-13-6-7-21-17(9-13)23-8-4-5-18(23)24/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLHLUFGVKBRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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